molecular formula C9H15N5O B13101981 6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine

6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine

Cat. No.: B13101981
M. Wt: 209.25 g/mol
InChI Key: USJKRCKHOMBYFL-UHFFFAOYSA-N
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Description

6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with isopropyl isocyanate, followed by cyclization with hydrazine hydrate to form the pyrazolo[1,5-b][1,2,4]triazole core. The ethoxy group is introduced through an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-b][1,2,4]triazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The inhibition of CDKs disrupts the phosphorylation of key proteins involved in cell cycle progression, thereby preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

6-ethoxy-2-propan-2-yl-3H-pyrazolo[1,5-b][1,2,4]triazol-7-amine

InChI

InChI=1S/C9H15N5O/c1-4-15-9-6(10)8-11-7(5(2)3)12-14(8)13-9/h5H,4,10H2,1-3H3,(H,11,12)

InChI Key

USJKRCKHOMBYFL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN2C(=C1N)N=C(N2)C(C)C

Origin of Product

United States

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